Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Overview
Description
Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound with a complex structure that includes pyridine, pyrrole, and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves the cyclization of pyrrole derivatives. One common method includes the regioselective intramolecular cyclization of pyrroles using reagents such as triphenylphosphine (PPh₃), bromine (Br₂), and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through high-performance liquid chromatography (HPLC) and characterization using nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate include:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyridine derivatives: These compounds contain the pyridine ring and are used in various chemical and biological applications.
Uniqueness
What sets this compound apart is its unique combination of pyridine, pyrrole, and triazine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in medicinal chemistry and materials science .
Biological Activity
Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a complex organic compound with a unique pyrrolo[2,1-f][1,2,4]triazine core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N5O2. The presence of the ethyl ester group and the pyridin-4-ylamino substituent contributes to its diverse chemical properties and biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity
The compound has been identified as a potent inhibitor of various kinases involved in cancer progression. Specifically:
- VEGFR-2 Inhibition : It has shown significant in vitro potency against the VEGFR-2 kinase, which plays a crucial role in angiogenesis and tumor growth .
- Dual Inhibition : Analogous compounds have been reported to act as dual inhibitors of c-Met/VEGFR-2 and EGFR pathways, slowing down cellular proliferation in human colon tumor cell lines .
2. Other Biological Targets
Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine derivatives have also been explored for their activity against:
- Anaplastic Lymphoma Kinase (ALK) : This pathway is critical for certain types of cancer treatments.
- Hedgehog Signaling Pathway : Compounds within this class have shown potential in inhibiting this pathway associated with various cancers .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the pyrrolo[2,1-f][1,2,4]triazine nucleus can influence biological activity. For instance:
- Substituting different groups at the C-5 and C-6 positions can enhance potency against specific targets like VEGFR and c-Met .
Modification | Biological Activity | Remarks |
---|---|---|
Methyl group at C-5 | Increased potency against VEGFR | Enhances binding affinity |
Amino group at C-6 | Dual inhibition potential | Broadens therapeutic applications |
Synthesis
The synthesis of Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine involves multi-step organic synthesis techniques that optimize yield and purity. The synthetic route typically includes:
- Formation of the pyrrole derivative.
- Cyclization reactions to form the triazine core.
- Functionalization at key positions to enhance biological activity .
Case Studies
Several studies have demonstrated the efficacy of related compounds in clinical settings:
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C15H15N5O2/c1-3-22-15(21)12-8-20-13(10(12)2)14(17-9-18-20)19-11-4-6-16-7-5-11/h4-9H,3H2,1-2H3,(H,16,17,18,19) |
InChI Key |
REYFBXUQIQYCBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=CC=NC=C3 |
Origin of Product |
United States |
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